9,10-Dihydroergometrine
Description
Properties
CAS No. |
62841-02-5 |
|---|---|
Molecular Formula |
C19H25N3O2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C19H25N3O2/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13/h3-5,8,11,13,15,17,20,23H,6-7,9-10H2,1-2H3,(H,21,24)/t11-,13+,15+,17+/m0/s1 |
InChI Key |
OIUFQILCIFKJNZ-BYMSMCERSA-N |
Synonyms |
9,10-Dihydroergometrine; Dihydroergobasine; Dihydroergometrine; _x000B_(8β)-N-[(1S)-2-Hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide; |
Origin of Product |
United States |
Natural Origins and Biosynthetic Pathways of Ergot Alkaloids Precursors
Fungal Production of Ergot Alkaloids: Claviceps purpurea and Related Genera
Ergot alkaloids are predominantly produced by fungi belonging to the phylum Ascomycota. mdpi.com The most notorious and historically significant producer is Claviceps purpurea, a fungus that parasitizes the flowers of rye and other cereals, forming hardened sclerotia (ergots) in place of seeds. mdpi.comasm.org These sclerotia are the primary natural source of many ergot alkaloids. mdpi.com
While C. purpurea is the most well-known, several other fungal genera are also capable of synthesizing these compounds. mdpi.comoup.com These fungi occupy distinct ecological niches, from plant parasites to opportunistic animal pathogens. rsc.org The family Clavicipitaceae includes various ergot-producing species within the genus Claviceps, as well as endophytic symbionts of grasses in the genera Epichloë (and its asexual states, Neotyphodium), Balansia, Atkinsonella, and Periglandula. mdpi.comontario.ca
Beyond the Clavicipitaceae, fungi from the order Eurotiales, such as Aspergillus fumigatus (an opportunistic human pathogen) and several Penicillium species, also produce ergot alkaloids. oup.comrsc.org The ergot alkaloid profiles of these distantly related fungi often differ, suggesting divergent evolutionary pathways for the later steps of biosynthesis. rsc.orgnih.gov For example, Aspergillus and Penicillium species typically produce clavine alkaloids like fumigaclavine A, whereas Claviceps species are known for producing more complex lysergic acid derivatives, including ergopeptines. mdpi.comrsc.orgnih.gov
Table 1: Fungal Genera Known to Produce Ergot Alkaloids
| Genus | Family | Typical Habitat/Association | Key Ergot Alkaloid Products |
|---|---|---|---|
| Claviceps | Clavicipitaceae | Parasitic on grasses and cereals | Lysergic acid derivatives, Ergopeptines |
| Epichloë/Neotyphodium | Clavicipitaceae | Endophytic symbionts of grasses | Lysergic acid amides (e.g., Ergovaline) |
| Periglandula | Clavicipitaceae | Symbiotic with morning glory plants | Lysergic acid amides |
| Aspergillus | Aspergillaceae | Saprophytic, opportunistic pathogen | Clavine alkaloids (e.g., Fumigaclavines) |
| Penicillium | Aspergillaceae | Saprophytic | Clavine alkaloids |
| Metarhizium | Clavicipitaceae | Insect pathogens, plant symbionts | Lysergic acid α-hydroxyethylamide |
Enzymatic Systems in Ergot Alkaloid Biosynthesis
The biosynthesis of the ergoline (B1233604) ring system is a multi-step process catalyzed by a series of specialized enzymes. The pathway begins with the prenylation of the amino acid L-tryptophan with dimethylallyl diphosphate (B83284) (DMAPP). nih.gov This foundational step is catalyzed by the enzyme dimethylallyltryptophan (DMAT) synthase. nih.govmicrobiologyresearch.org
Following the initial prenylation, a series of reactions involving methylation, oxidation, and cyclization occur to form the first key tetracyclic intermediate, chanoclavine-I, and subsequently chanoclavine-I aldehyde. mdpi.comfrontiersin.org Chanoclavine-I aldehyde is a critical branch point in the pathway. rsc.org The enzyme EasA, an old yellow enzyme homologue, plays a crucial role at this juncture. mdpi.com Depending on the fungal species, different isoforms of EasA can either reduce the aldehyde to form festuclavine (B1196704) (as seen in Aspergillus fumigatus) or promote isomerization leading towards the formation of agroclavine (B1664434) (as in Claviceps purpurea). mdpi.comacs.org
In the pathway leading to lysergic acid, agroclavine is a key intermediate. microbiologyresearch.org The conversion of agroclavine to lysergic acid is a complex, multi-step oxidation process. nih.gov A key enzyme in this late stage is a cytochrome P450 monooxygenase known as clavine oxidase (CloA). nih.govfrontiersin.org CloA catalyzes the two-step oxidation of agroclavine, first to elymoclavine (B1202758) and then to paspalic acid, which subsequently isomerizes to lysergic acid. nih.govfrontiersin.org The efficiency and substrate specificity of these enzymes, particularly CloA, can vary between different fungal species, contributing to the diversity of ergot alkaloids produced. asm.orgfrontiersin.org For instance, Claviceps fusiformis possesses a non-functional cloA gene, causing its pathway to terminate at elymoclavine. asm.org
Lysergic Acid as a Core Biosynthetic Intermediate
Lysergic acid is a foundational molecule and a key branching point in the biosynthesis of the most complex and pharmacologically significant ergot alkaloids. mdpi.comnih.gov It is the direct precursor to simple lysergic acid amides and the more complex ergopeptines. nih.gov Its formation from earlier clavine intermediates like agroclavine represents a crucial step in the pathway, primarily occurring in fungi of the Clavicipitaceae family, such as Claviceps purpurea. asm.orgnih.gov
The biosynthesis of lysergic acid from agroclavine is not fully elucidated but is known to proceed through intermediates such as elymoclavine and paspalic acid. nih.gov The conversion is catalyzed by the CloA enzyme system. nih.govfrontiersin.org Once formed, lysergic acid can be derivatized in several ways. In C. purpurea, large multienzyme complexes called nonribosomal peptide synthetases (NRPSs) activate lysergic acid and link it to a specific, cyclized tripeptide moiety to create the ergopeptine class of alkaloids, such as ergotamine and the ergotoxines. mdpi.commdpi.com Alternatively, it can be converted into simpler amides, like ergine or ergonovine. nih.govnih.gov
The ability of a fungus to synthesize lysergic acid and further modify it is determined by the presence of the requisite late-stage pathway genes. asm.orgnih.gov Therefore, lysergic acid stands as the central intermediate that separates the clavine alkaloid producers (like Aspergillus) from the producers of the more complex lysergyl derivatives and ergopeptines (Claviceps). rsc.orgmdpi.com Its availability is a prerequisite for the natural production of these potent compounds and it serves as the primary starting material for the semi-synthesis of many pharmaceutical derivatives. frontiersin.orgrsc.org
Synthetic Strategies and Chemical Modifications of Dihydroergonovine
Semisynthesis of Dihydroergonovine from Ergotamine
Dihydroergonovine, also known as dihydroergometrine, is a semisynthetic ergot alkaloid. oup.com Chemically, it is the 9,10-dihydro derivative of ergonovine (also called ergometrine). oup.comnih.gov The synthesis is achieved by the hydrogenation of ergonovine, which saturates the double bond at the C9-C10 position of the ergoline (B1233604) ring system.
While the direct precursor to dihydroergonovine is ergonovine, the outline refers to its synthesis from ergotamine. Ergotamine is a different, more complex peptide ergot alkaloid. nih.gov The hydrogenation of ergotamine yields dihydroergotamine (B1670595) (DHE), not dihydroergonovine. nih.govnih.govresearchgate.net However, the fundamental chemical transformation—catalytic hydrogenation of the ergoline ring—is a common strategy applied to various natural ergot alkaloids to produce their 'dihydro' counterparts. davidmoore.org.ukthieme-connect.com This modification significantly alters the pharmacological profile of the parent compounds. thieme-connect.com For instance, dihydro derivatives generally exhibit improved stability against degradation by light and oxygen. thieme-connect.com Dihydroergotamine, the product from ergotamine, has greater alpha-adrenergic antagonist activity and lower arterial vasoconstrictor potential than its parent compound. nih.govnih.gov
The semisynthesis of these compounds begins with the isolation of the parent alkaloids, such as ergonovine or ergotamine, from the ergot fungus (Claviceps purpurea) or from fermentation broths. thieme-connect.comnih.gov This is followed by the specific chemical modification step of hydrogenation.
| Parent Alkaloid | Hydrogenated Product | Chemical Class |
|---|---|---|
| Ergonovine (Ergometrine) | Dihydroergonovine (Dihydroergometrine) | Lysergic acid amide |
| Ergotamine | Dihydroergotamine | Ergopeptine (Peptide alkaloid) |
| Ergotoxine (B1231518) (mixture) | Dihydroergotoxine | Ergopeptine (Peptide alkaloid) |
Hydrogenation Chemistry at the Ergoline Ring System
The core of the synthesis for dihydro-ergot alkaloids is the catalytic hydrogenation of the D-ring of the tetracyclic ergoline nucleus. davidmoore.org.uk This reaction specifically targets the double bond located between the 9th and 10th positions of the ergoline structure. researchgate.netmedlink.comebi.ac.uk The process involves the reduction of this unsaturated bond to a single bond. nih.govresearchgate.net
This structural alteration was first developed by Albert Hofmann and published in 1943. thieme-connect.comchimia.ch The hydrogenation is typically achieved using a catalyst, such as palladium on charcoal, in a suitable solvent. nih.gov The reaction transforms the parent alkaloid into its corresponding 9,10-dihydro derivative. ebi.ac.uknih.gov This seemingly minor structural change has profound effects, leading to derivatives with different pharmacological properties and often enhanced chemical stability. davidmoore.org.ukthieme-connect.com For example, dihydroergotamine was initially synthesized in the search for a safer compound compared to ergotamine. medlink.com The hydrogenation results in a molecule that is a more potent alpha-adrenergic antagonist but a less potent arterial vasoconstrictor. nih.govnih.gov
Chemical Derivatization Approaches to Dihydroergonovine Analogs
Chemical derivatization of the basic ergoline structure has been a fruitful strategy for developing novel compounds with unique pharmacological profiles. thieme-connect.comchimia.ch This approach allows for the modification of the natural ergot alkaloid scaffold to create semisynthetic analogs with tailored properties.
Starting from key intermediates like (+)-lysergic acid, a wide array of derivatives can be synthesized. thieme-connect.com For instance, methylation of ergonovine yields methysergide, a potent serotonin (B10506) antagonist. nih.gov Halogenation reactions have also produced important compounds; the introduction of a bromine atom into α-ergocryptine (an ergopeptine) led to the development of bromocriptine (B1667881), a potent dopaminergic agent. thieme-connect.com
While specific research on the derivatization of dihydroergonovine itself is not extensively detailed in the provided sources, the general principles of modifying ergot alkaloids apply. Potential modifications could include:
Alterations to the side chain: The amide group of dihydroergonovine could be modified by substituting the propanolamine (B44665) moiety with other amino alcohols or amines, similar to how various amides of lysergic acid are created. thieme-connect.com
Substitution on the ergoline ring: Functional groups could be introduced at various positions on the ergoline skeleton, a strategy that has proven successful for other ergot derivatives. chimia.chclockss.org The tetracyclic ergoline moiety itself has served as an inspiration for chemists to prepare novel scaffolds to obtain more selective agents. chimia.ch
| Parent Compound | Derivatization Method | Resulting Analog | Key Feature |
|---|---|---|---|
| Ergonovine | Methylation | Methysergide | Serotonin antagonist nih.gov |
| α-Ergocryptine | Bromination | Bromocriptine | Potent dopaminergic agonist thieme-connect.com |
| Lysergic Acid | Amidation with Diethylamine | Lysergic Acid Diethylamide (LSD) | Psychedelic substance wikipedia.org |
| Lysergic Acid | Amidation with Propanolamide | Ergometrine (Ergonovine) | Uterotonic substance thieme-connect.com |
Industrial Production Methodologies for Dihydroergonovine and Intermediates
Lysergic Acid Manufacture for Semisynthetic Derivatives
Lysergic acid is the fundamental precursor for a wide range of ergot alkaloids and their derivatives. wikipedia.org There are two primary routes for its industrial-scale manufacture:
Extraction and Hydrolysis: The classical method involves extracting ergot alkaloids, particularly the water-insoluble peptide alkaloids like ergotamine, from the sclerotia of the Claviceps purpurea fungus grown on rye fields. thieme-connect.comgoogle.com These extracted alkaloids are then subjected to alkaline hydrolysis to cleave the peptide or amide side chain, yielding lysergic acid. wikipedia.orggoogle.com
Fermentation: Modern industrial production increasingly relies on submerged fermentation using selected strains of Claviceps fungi, such as Claviceps paspali. scribd.comgoogle.comresearchgate.net This method allows for the production of simple lysergic acid derivatives in large-scale fermenters, which can then be converted to lysergic acid. google.comresearchgate.net Fermentation offers a more controlled and potentially higher-yield alternative to agricultural cultivation. scribd.com Recent advancements in metabolic engineering have focused on improving yields further. For example, engineered Saccharomyces cerevisiae (baker's yeast) has been developed to produce lysergic acid, offering a promising alternative to using pathogenic ergot fungi. rsc.org One such engineered strain achieved a production of 509.8 mg/L in a 50-L fed-batch fermentation. rsc.org
| Production Method | Source Material | Key Process | Primary Product |
|---|---|---|---|
| Extraction | Ergot sclerotia from Claviceps purpurea | Solvent extraction followed by alkaline hydrolysis | Lysergic Acid wikipedia.orggoogle.com |
| Fermentation | Claviceps paspali strains | Submerged culture in large-scale fermenters | Lysergic acid derivatives google.comresearchgate.net |
| Bioengineering | Engineered Saccharomyces cerevisiae | Heterologous biosynthesis in a microbial host | Lysergic Acid rsc.org |
Coupling Reactions in Dihydroergopeptine Synthesis
The synthesis of ergot alkaloids involves the formation of an amide bond between the carboxyl group of lysergic acid (or its dihydro- derivative) and an amine. The complexity of this coupling reaction depends on the target molecule.
The heading refers to dihydroergopeptine synthesis. Dihydroergopeptines, such as dihydroergotamine, feature a complex tripeptide side chain linked in a unique cyclol structure. wikipedia.org The industrial synthesis of these molecules involves the coupling of lysergic acid with a presynthesized tripeptide moiety. mdma.ch This is a challenging synthesis that was first achieved by researchers at Sandoz. scribd.commdma.ch
However, for the synthesis of dihydroergonovine's precursor, ergonovine, the coupling reaction is more straightforward. It involves forming a simple amide bond between lysergic acid and the amino alcohol L-alaninol. chimia.ch This was the first synthesis of a natural ergot alkaloid and opened the door to creating numerous other derivatives. chimia.ch
A variety of peptide coupling reagents have been developed to facilitate these reactions efficiently, minimizing side reactions and racemization. uni-kiel.dejpt.com In a typical coupling reaction, the carboxylic acid is "activated" by the reagent, making it highly susceptible to nucleophilic attack by the amine group. jpt.com While many reagents have been suggested, only a select few are utilized on an industrial scale for ergot alkaloid synthesis. mdma.ch
Common classes of coupling reagents used in organic synthesis include:
Carbodiimides (e.g., DCC, EDC)
Phosphonium salts (e.g., BOP, PyBOP)
Uronium salts (e.g., HATU, TBTU) jpt.com
These reagents are often used with additives like HOBt to suppress the loss of stereochemical integrity at the chiral center during the reaction. uni-kiel.de The choice of reagent and reaction conditions is critical for achieving high yields and purity in the final product. jpt.com
Molecular Pharmacology and Receptor Interaction Profiles of Dihydroergonovine
Agonist and Antagonist Activities at Serotonin (B10506) Receptors
Interactions with 5-HT1 Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F)
Dihydroergonovine shows potent interactions with the 5-HT1 receptor subfamily, which are primarily inhibitory, G-protein coupled receptors. bmbreports.org It is a potent agonist at 5-HT1B and 5-HT1D receptors, an action considered central to its therapeutic efficacy in migraine. nih.gov The binding affinity for these receptors is high, with reported pKi values of 9.2 for 5-HT1B and 9.4 for 5-HT1D. d-nb.info A study using radiolabeled ligand binding assays determined a strong binding IC50 value of 0.58 nM for the 5-HT1B receptor. frontiersin.orgresearchgate.net Dihydroergonovine's interaction with these receptors is characterized by a slow dissociation rate, which may contribute to its sustained clinical effects. nih.gov
At the 5-HT1A receptor, dihydroergonovine and its primary active metabolite, 8'-hydroxy-dihydroergotamine, act as high-affinity partial agonists. nih.gov This interaction has been confirmed in various assays, including those measuring [³⁵S]GTP-γ-S binding and the hyperpolarization of CA1 pyramidal cells in hippocampal slices. nih.gov
Conversely, at the 5-HT1F receptor, dihydroergonovine functions as an antagonist. frontiersin.org While it binds to this receptor, the affinity is weaker compared to its interaction with 5-HT1B/1D subtypes, with a reported pKi of 6.6 and an IC50 of 149 nM. d-nb.infofrontiersin.org
Interactions with 5-HT2 Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
Dihydroergonovine also interacts significantly with the 5-HT2 receptor family, which is primarily coupled to Gq/11 proteins and stimulates phospholipase C. bmbreports.org It binds with high affinity to 5-HT2A and 5-HT2C receptors. bauschhealth.com In functional β-arrestin recruitment assays, dihydroergonovine demonstrated agonist activity at both 5-HT2A and 5-HT2C receptors. frontiersin.org
Studies on transfected fibroblasts have shown that dihydroergonovine and its metabolite 8'-OH-DHE are competitive compounds at 5-HT2B and 5-HT2C receptors and act as agonists, stimulating cGMP production. drugbank.com The metabolite 8'-OH-DHE, in particular, shows high affinity for the 5-HT2B receptor with a Ki of 5 nM. drugbank.com Agonism at the 5-HT2B receptor has been implicated in potential side effects, though the clinical relevance for dihydroergonovine is subject to concentration-dependent effects. frontiersin.org
Adrenergic Receptor Binding and Modulation (e.g., α1, α2A, α2B)
Dihydroergonovine possesses a strong affinity for adrenergic receptors, acting as both an agonist and antagonist. bauschhealth.com Its interactions with α-adrenergic receptors are particularly noteworthy. It binds to α1, α2A, and α2B receptors. bauschhealth.com
In functional assays, dihydroergonovine exhibits antagonist activity at α1B, α2A, and α2C adrenergic receptors. frontiersin.org However, at the α2B subtype, it acts as an agonist. frontiersin.org A radiolabeled ligand binding assay confirmed strong binding to the α-adrenergic2B receptor with an IC50 of 2.8 nM. frontiersin.orgresearchgate.net The compound's affinity for α-adrenergic receptors in human platelets has also been demonstrated using [3H]dihydroergocryptine binding, where it potently competes for the binding site. jci.org This complex profile of antagonism at some α-adrenergic subtypes and agonism at others contributes to its multifaceted physiological effects.
Dopamine (B1211576) Receptor Affinity (e.g., D2L, D3)
The pharmacological profile of dihydroergonovine includes significant interactions with dopamine receptors. nih.gov It binds with high affinity to the D2L and D3 receptor subtypes. bauschhealth.com Functional studies utilizing β-arrestin recruitment have identified dihydroergonovine as an antagonist at D1, D3, and D4 receptors, while showing agonist activity at D2 and D5 receptors. frontiersin.org
Radioligand binding assays have quantified its strong affinity for the D2 receptor, with a reported IC50 of 0.47 nM. frontiersin.orgresearchgate.net The affinity for D3 receptors is also high, with IC50 values in the low nanomolar range reported in some studies. eur.nl This interaction with the dopaminergic system, particularly its antagonist activity at the D2 receptor, is a key aspect of its broad receptor profile. researchgate.net
Mechanisms of Receptor Desensitization and Internalization in In Vitro Models
The long-term effects of dihydroergonovine are influenced by receptor desensitization and internalization. In vitro studies using transfected fibroblasts have explored these mechanisms, particularly for serotonin receptors. drugbank.com Chronic exposure of recombinant cells to dihydroergonovine and its metabolite 8'-OH-DHE revealed differential effects on 5-HT2 receptor subtypes. drugbank.com
The 5-HT2B receptor, in particular, showed significant agonist-mediated desensitization after chronic exposure to 8'-OH-DHE. This was characterized by a persistent uncoupling from its signaling pathways (IP3 or cGMP) that lasted for more than 40 hours. drugbank.com In contrast, the desensitization of the 5-HT2C receptor was reversible. drugbank.com This persistent desensitization of the 5-HT2B receptor may be relevant to the compound's therapeutic actions observed after long-term administration. drugbank.com
The process of G protein-coupled receptor (GPCR) desensitization often involves phosphorylation by GPCR kinases (GRKs) and subsequent binding of β-arrestin, which blocks further G protein coupling and can lead to receptor internalization. bmbreports.org Studies have demonstrated that agonist binding to the 5-HT1B receptor can induce its internalization from the cell surface in a time-dependent manner. frontiersin.org Dihydroergonovine's activity as an agonist at multiple GPCRs suggests it can initiate these standard desensitization and internalization cascades. bmbreports.orgfrontiersin.org
Data Tables
Table 1: Dihydroergonovine Binding Affinities (Ki / IC50) This table displays the binding affinity of Dihydroergonovine for various receptors, presented as Ki or IC50 values in nanomolars (nM). Lower values indicate higher affinity.
| Receptor Subtype | Binding Value (nM) | Value Type | Reference(s) |
|---|---|---|---|
| 5-HT1B | 0.58 | IC50 | frontiersin.orgresearchgate.net |
| 5-HT1D | ~0.4 | pKi=9.4 | d-nb.info |
| 5-HT1F | 149 | IC50 | frontiersin.org |
| 5-HT2B | 5 | Ki | drugbank.com |
| α-adrenergic2B | 2.8 | IC50 | frontiersin.orgresearchgate.net |
| Dopamine D2 | 0.47 | IC50 | frontiersin.orgresearchgate.net |
| Dopamine D2L | 2.96 | Ki | guidetopharmacology.org |
Table 2: Dihydroergonovine Functional Activity (EC50 / pEC50) This table summarizes the functional potency of Dihydroergonovine at different receptors, presented as EC50 (the concentration producing 50% of the maximal response) or pEC50 (-log of the EC50). Higher pEC50 values indicate greater potency.
| Receptor Subtype | Functional Value | Value Type | Activity | Reference(s) |
|---|---|---|---|---|
| 5-HT2B | 8.32 (metabolite) | pEC50 | Agonist | drugbank.com |
| 5-HT2C | 7.83 (metabolite) | pEC50 | Agonist | drugbank.com |
Cellular and Subcellular Mechanisms of Action
Intracellular Signaling Pathways Mediated by Dihydroergonovine-Receptor Interactions
The binding of dihydroergonovine to its target receptors, primarily serotonin (B10506) and dopamine (B1211576) receptors, initiates a cascade of intracellular events that ultimately determine the cellular response.
Dihydroergonovine's interaction with G protein-coupled receptors can lead to the modulation of adenylyl cyclase (AC) activity, thereby influencing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The specific effect, whether inhibition or stimulation, depends on the receptor subtype and the associated G protein (Gαi or Gαs).
For instance, activation of D2 dopamine receptors, to which some ergot alkaloids bind, stimulates the inhibitory G protein (Gαi) cascade. This inhibits adenylyl cyclase activity and consequently reduces intracellular cAMP concentrations. oup.com While some ergot alkaloids like bromocriptine (B1667881) and α-ergocryptine are potent D2 agonists, others, including ergonovine, have a much lower binding affinity for these receptors. oup.com Research has indicated that certain ergot alkaloids can be utilized to study responses in receptor binding and the inhibition of cyclic AMP within the D2 dopamine receptor system. oup.com Conversely, stimulation of receptors coupled to the Gαs protein would activate adenylyl cyclase, leading to an increase in cAMP production. The intricate control of cAMP generation is a fundamental signaling pathway involved in numerous biological processes, including smooth muscle relaxation and hormone secretion. nih.gov
It is important to note that alkaloids such as dihydroergonovine have been reported to lack amplifying potency on the action of certain other compounds, suggesting a specificity in their modulation of intracellular signaling. oup.com This highlights that the effects of ergot alkaloids may extend beyond simple receptor interactions to involve more complex regulatory roles on plasma membrane proteins. oup.com
Effects on Ion Channels and Membrane Potentials in Cellular Models
While direct, specific studies on dihydroergonovine's effects on individual ion channels are not extensively detailed in the provided context, the broader class of ergot alkaloids is known to interact with systems that are heavily reliant on ion channel function. For example, some prophylactic migraine medications function by non-selectively inhibiting voltage-gated sodium or calcium channels. nih.gov The oxytocic actions of some compounds involve an influx of calcium, a process mediated by ion channels. silae.it Conversely, uterine relaxation can be achieved by blocking calcium entry into myometrial cells. accessscience.com
The modulation of neurotransmitter release, a key action of dihydroergonovine, is intrinsically linked to ion channel activity and membrane potential. The influx of calcium ions through voltage-gated channels is a critical step in the process of exocytosis, where neurotransmitters are released from synaptic vesicles.
Modulation of Neuropeptide Release in Trigeminal System Models
The trigeminal nervous system plays a crucial role in the pathophysiology of migraine headaches. nih.gov Neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P, released from trigeminal afferents, are significant mediators in this context. nih.gov Dihydroergonovine, and its related compound dihydroergotamine (B1670595) (DHE), have been shown to modulate activity within this system. nih.gov
Studies using animal models have demonstrated that DHE can inhibit the activation of central trigeminal neurons. nih.gov For instance, electrical stimulation of the superior sagittal sinus in cats leads to the expression of the protein c-Fos, a marker of neuronal activation, in the trigeminal nucleus caudalis. nih.gov This activation is blocked by clinically relevant doses of DHE. nih.gov Furthermore, DHE has been shown to inhibit the electrical activity of cells in this region that respond to sinus stimulation. nih.gov This suggests a central site of action, as the inhibition occurs despite direct stimulation of the sinus and its nerve supply, bypassing peripheral mechanisms. nih.gov
The release of CGRP from the central terminals of trigeminal afferents is believed to facilitate nociceptive transmission. nih.gov By inhibiting the activity of these central trigeminal neurons, dihydroergonovine can likely modulate the release of CGRP and other neuropeptides, contributing to its therapeutic effect in migraine.
Interaction with Other Biological Systems at the Cellular Level (e.g., Oxytocic Properties)
Dihydroergonovine is known for its potent oxytocic (uterotonic) properties, meaning it stimulates the contraction of the uterine smooth muscle (myometrium). This action is a hallmark of several ergot alkaloids. accessscience.com
The cellular mechanism underlying this effect involves direct action on myometrial tissue. accessscience.com The interaction of oxytocic agents with their receptors on myometrial cells, which are G protein-coupled, initiates a signaling cascade. accessscience.com This cascade leads to an increase in intracellular calcium concentration, which is a key trigger for muscle contraction. silae.itaccessscience.com The source of this calcium can be both from influx through the cell membrane and release from intracellular stores. silae.it
In addition to direct stimulation, the oxytocic effect can be influenced by interactions with other signaling molecules. For example, the action of oxytocin, a natural uterotonic hormone, involves the biosynthesis of prostaglandins (B1171923), which further contribute to uterine contractions. silae.it Dihydroergonovine and related compounds can also antagonize the effects of substances that induce uterine relaxation. silae.it
Metabolism and Biotransformation Pathways of Dihydroergonovine
Hepatic Metabolism and Enzyme Systems Involved
The liver is the principal site for the metabolism of dihydroergonovine. The process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a wide array of xenobiotics.
Cytochrome P450 (CYP3A4) Interactions and Inhibition
Research has identified the cytochrome P450 3A4 (CYP3A4) isoenzyme as the key catalyst in the metabolism of ergot alkaloids, including the structurally similar compound dihydroergotamine (B1670595). nih.govnih.gov Studies on dihydroergotamine have shown that it is extensively metabolized by the liver, a process that is significantly inhibited by potent CYP3A4 inhibitors. asm.orgresearchgate.net Co-administration of dihydroergotamine with strong CYP3A4 inhibitors like protease inhibitors (e.g., ritonavir) and macrolide antibiotics (e.g., erythromycin, clarithromycin) can lead to elevated serum levels of the drug, increasing the risk of vasospasm. asm.orgresearchgate.net
Dihydroergotamine itself has been demonstrated to be an inhibitor of CYP3A4-catalyzed reactions. asm.orgresearchgate.net This reciprocal inhibition highlights the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme system. For instance, the metabolism of dihydroergotamine can be decreased when combined with substances like amlodipine (B1666008) and amiodarone, while it can be increased by CYP3A4 inducers such as amobarbital. drugbank.com Although direct studies on dihydroergonovine are less common, its structural similarity to dihydroergotamine strongly suggests a parallel metabolic pathway and similar interactions with the CYP3A4 enzyme system. nih.gov Ergot alkaloids in general have a known relationship with CYP enzymes, which are involved in their metabolism through hydroxylation, yet these same enzymes can be inhibited by the alkaloids. nih.gov
Identification and Characterization of Dihydroergonovine Metabolites
Following administration, dihydroergonovine is transformed into several metabolites. The primary metabolic reactions involve hydroxylation and hydrolysis. While comprehensive characterization of all metabolites is ongoing, several key products have been identified, largely through studies on the closely related dihydroergotamine. drugbank.commdpi.comird.frwvu.edu
8'-β-Hydroxydihydroergotamine and its Activity
The major metabolite formed from the hepatic metabolism of dihydroergotamine is 8'-β-hydroxydihydroergotamine. drugbank.commdpi.comird.frwvu.edu This metabolite is produced through hydroxylation of the proline ring of the peptide moiety. ird.fr Significantly, 8'-β-hydroxydihydroergotamine is not an inactive byproduct; it is an active metabolite that exhibits a similar affinity for adrenergic and 5-HT receptors as the parent compound. drugbank.commdpi.comird.frwvu.edu Furthermore, it demonstrates equivalent potency in several models of venoconstrictor activity. drugbank.commdpi.comird.frwvu.edu This contributes to the prolonged duration of action observed with the parent drug. nih.gov Given the structural parallels, a similar 8'-hydroxy metabolite would be expected from dihydroergonovine, retaining biological activity.
Dihydrolysergic Acid and Dihydrolysergic Amide
Other identified metabolites of dihydroergotamine are considered of minor importance and include dihydrolysergic acid and dihydrolysergic amide. drugbank.commdpi.comird.frwvu.edu These metabolites are formed through the hydrolysis of the amide bond that links the lysergic acid core to the peptide or amino alcohol side chain. Another minor metabolic pathway involves the oxidative opening of the proline ring. mdpi.comird.frwvu.edu Following nasal administration of dihydroergotamine, the total metabolites account for approximately 20%-30% of the plasma area under the curve (AUC). mdpi.comird.frwvu.edu Dihydrolysergic acid itself is a key component in the biosynthesis of various ergot alkaloids and their derivatives. nih.govresearchgate.netasm.org
Enantiomeric Considerations in Metabolism
Ergot alkaloids, including dihydroergonovine, possess multiple chiral centers, leading to the existence of stereoisomers or enantiomers. mdpi.com The biological activity and metabolic fate of drugs can differ significantly between enantiomers. vdoc.pub For many chiral drugs, metabolism by cytochrome P450 enzymes occurs stereoselectively, meaning one enantiomer is metabolized at a different rate than the other. nih.gov
However, specific research into the enantiomeric considerations in the metabolism of dihydroergonovine is not extensively documented in the available scientific literature. While the general principles of stereoselective metabolism are well-established for many compounds, including some ergot alkaloids, detailed studies elucidating the differential metabolism of dihydroergonovine enantiomers by CYP3A4 or other enzymes are lacking. Therefore, it is not possible to detail specific differences in the biotransformation pathways or metabolic rates of the individual enantiomers of dihydroergonovine based on current research.
Structure Activity Relationship Sar Studies of Dihydroergonovine and Analogs
Influence of 9,10-Dihydrogenation on Pharmacological Profile
Dihydroergonovine is a derivative of the natural ergot alkaloid ergonovine (also known as ergometrine). The defining structural modification is the saturation of the double bond at the C9-C10 position of the lysergic acid core. This hydrogenation significantly alters the compound's pharmacological profile, a pattern also observed in the relationship between ergotamine and its hydrogenated counterpart, dihydroergotamine (B1670595) (DHE). ebi.ac.uknih.gov
The reduction of the 9,10-double bond generally leads to a decrease in partial agonist activity at serotonin (B10506) receptors and a reduction in vasoconstrictor and uterotonic (oxytocic) properties compared to the unsaturated parent compound. ebi.ac.uke-lactancia.org For instance, dihydroergotamine is a less potent arterial vasoconstrictor and has weaker oxytocic effects than ergotamine. ebi.ac.uknih.gov Conversely, this structural change enhances alpha-adrenergic antagonist activity. nih.gov Dihydroergotamine exhibits greater alpha-adrenergic blocking actions than ergotamine. nih.gove-lactancia.org
Applying this established SAR principle to dihydroergonovine, its saturation at the 9,10-position is expected to yield a compound with a more pronounced alpha-adrenergic antagonist character and weaker vasoconstrictor and uterotonic effects relative to its parent compound, ergonovine.
Stereochemical Requirements for Activity (e.g., Lysergic Acid Isomerism)
The biological activity of ergoline (B1233604) derivatives like dihydroergonovine is highly dependent on their stereochemistry. The core lysergic acid structure contains two chiral centers at positions C-5 and C-8, leading to four possible stereoisomers. rjptonline.orgnih.gov Biological activity is almost exclusively associated with the dextrorotatory isomers derived from d-lysergic acid, which possess the (5R, 8R) configuration. rjptonline.org The corresponding l-isomers are biologically inactive.
Furthermore, epimerization at the C-8 position, which converts d-lysergic acid derivatives into d-isolysergic acid derivatives (e.g., isolysergic acid amide), results in a dramatic loss of biological activity. rjptonline.orgnih.gov For example, (+)-isolysergic acid diethylamide, the epimer of LSD, has about a 30-fold lower affinity for serotonin receptors and is inactive as a hallucinogen. rjptonline.org This steric requirement is a fundamental principle of the SAR of ergot alkaloids. Therefore, only the d-dihydroergonovine isomer, with the correct spatial arrangement at both the C-5 and C-8 positions, is expected to exhibit significant pharmacological activity.
Functional Group Contributions to Receptor Affinity and Efficacy
The pharmacological profile of dihydroergonovine is the result of contributions from both its core tetracyclic ergoline structure and its specific side chain at the C-8 position.
Ergoline Nucleus : The ergoline structure is similar to biogenic amines such as serotonin, dopamine (B1211576), and norepinephrine (B1679862) (noradrenaline). nih.govaaem.plnih.gov This structural mimicry allows it to bind to a wide array of monoamine receptors, including various subtypes of serotonergic, dopaminergic, and adrenergic receptors. nih.govaaem.pl
The combination of the hydrogenated ergoline core and the propanolamine (B44665) side chain gives dihydroergonovine its distinct pharmacological character, differentiating it from both its parent compound, ergonovine, and other peptide-based ergot alkaloids.
Table 1: Receptor Binding Profile of Dihydroergotamine (a related compound) This table shows data for Dihydroergotamine (DHE) to illustrate the broad receptor activity of 9,10-dihydro ergot alkaloids.
| Receptor Class | Receptor Subtype | Activity / Affinity Noted |
|---|---|---|
| Serotonergic (5-HT) | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F | Agonist activity. nih.govfda.gov |
| 5-HT2A, 5-HT2C | High affinity binding. fda.gov | |
| 5-HT3, 5-HT4 | No significant activity. nih.gov | |
| 5-HT1B / 5-HT1D | High potency, attributed to antimigraine effect. nih.gov | |
| 5-HT2B | Agonist activity. | |
| Adrenergic (α) | α1, α2A, α2B, α2C | High affinity binding / Antagonist activity. nih.govnih.gov |
| α2A/α2C | Mediates vasoconstriction. drugbank.com | |
| Dopaminergic (D) | D2L, D3 | High affinity binding. fda.gov |
| D2 | Agonist activity. ihs-headache.org |
Comparative SAR between Dihydroergonovine and Ergotamine
The structural differences between dihydroergonovine and ergotamine are significant and lead to distinct pharmacological profiles. The comparison can be broken down by two key structural features:
9,10-Bond : Dihydroergonovine has a saturated single bond at this position, whereas ergotamine has a double bond. As discussed, hydrogenation generally reduces vasoconstrictor potency and increases alpha-adrenergic antagonism. nih.gove-lactancia.org
C-8 Side Chain : Dihydroergonovine features a simple (S)-2-aminopropanol side chain. nih.gov Ergotamine possesses a large, complex cyclol-lactam tripeptide structure (alanine-phenylalanine-proline). nih.govnih.gov This peptide moiety is a major determinant of ergotamine's potent vasoconstrictor and emetic (nausea-inducing) properties. nih.gov
In combination, these differences mean that dihydroergonovine is expected to be a significantly weaker vasoconstrictor than ergotamine but may possess stronger relative alpha-blocking properties. The simpler side chain of dihydroergonovine also suggests a different profile regarding side effects; for instance, dihydroergotamine (which also has a peptide side chain, albeit different from ergotamine) is known to cause less nausea than ergotamine. fda.govihs-headache.org
Table 2: Structural and Pharmacological Comparison
| Feature | Dihydroergonovine | Ergotamine |
|---|---|---|
| Parent Compound | Ergonovine | Ergotamine |
| C9-C10 Bond | Single (Hydrogenated) | Double (Unsaturated) |
| C-8 Side Chain | Simple Amino Alcohol (Propanolamine) | Complex Tripeptide |
| Expected Vasoconstriction | Weaker | Stronger. ebi.ac.uke-lactancia.org |
| Expected α-Adrenergic Blockade | Stronger (relative to vasoconstriction) | Weaker (relative to vasoconstriction). nih.gov |
P-glycoprotein Interaction and Efflux Mechanisms
P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide variety of compounds out of cells, playing a key role in drug absorption and distribution, including at the blood-brain barrier. nih.govnih.gov Ergot alkaloids have been identified as a class of compounds that interact with P-gp. nih.gov
Studies have shown that ergot alkaloids can act as both substrates and inhibitors (chemosensitizers) of P-gp. nih.govnih.gov Specifically, both ergotamine and ergometrine (ergonovine)—the direct, non-hydrogenated parent of dihydroergonovine—are known to be substrates for P-gp. nih.gov This interaction means their transport across biological membranes, such as the intestinal lining, is limited by P-gp-mediated efflux. nih.gov
Given that its parent compound is a known P-gp substrate, it is highly probable that dihydroergonovine also interacts with P-gp. This interaction has significant implications, as the co-administration of P-gp inhibitors could potentially increase the bioavailability and central nervous system penetration of dihydroergonovine. nih.govnih.gov Conversely, its own potential to inhibit P-gp could affect the transport of other co-administered drugs that are also P-gp substrates. nih.gov
Advanced Analytical Methodologies for Dihydroergonovine Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the analysis of dihydroergonovine, offering high-resolution separation from other ergot alkaloids and matrix components.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., Fluorescence, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the determination of dihydroergonovine. researchgate.netnih.gov Its versatility is enhanced by coupling it with various sensitive detection systems.
Fluorescence Detection: HPLC with fluorescence detection is a highly sensitive and specific method for quantifying dihydroergonovine in biological samples like plasma and urine. researchgate.netnih.gov This method often involves sample pre-treatment and column switching to enhance selectivity. researchgate.net For instance, a validated HPLC assay with fluorescence detection has been successfully used to determine dihydroergotamine (B1670595) in plasma over a concentration range of 0.1-10 ng/ml. nih.gov Another study detailed a method for dihydroergotamine mesylate using an Agilent Eclipse XDB-C8 column with fluorescence detection at an excitation wavelength of 280 nm and an emission wavelength of 350 nm, achieving a limit of detection (LOD) of 4.48x10⁻⁸ M and a limit of quantification (LOQ) of 1.36x10⁻⁷ M. lew.ro
Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides exceptional selectivity and sensitivity, making it a favored method for complex matrices. researchgate.netoup.com This technique allows for the simultaneous determination of dihydroergonovine and its metabolites. researchgate.net LC-MS/MS methods have been developed to overcome the need for extensive clean-up procedures often required by other methods. scribd.com The development of these methods is crucial for studying the toxicokinetics and toxicodynamics of ergot alkaloids in animal systems. oup.com
A summary of HPLC methods for dihydroergonovine and related compounds is presented below:
| Compound | Matrix | HPLC Column | Mobile Phase | Detection | LOD/LOQ | Reference |
| Dihydroergotamine | Plasma | - | - | Fluorescence | - | nih.gov |
| Dihydroergotamine Mesylate | Pharmaceutical Film | Agilent Eclipse XDB-C8 | 70:30 Buffer (1.5% Formic Acid):ACN | Fluorescence (Ex: 280 nm, Em: 350 nm) | LOD: 4.48x10⁻⁸ M, LOQ: 1.36x10⁻⁷ M | lew.ro |
| Dihydroergotamine | Plasma | Zorbax C18 | - | Tandem Mass Spectrometry | LOQ: 10.0 pg/ml | researchgate.net |
| Dihydroergotamine Mesylate | - | Symmetry C18 | 50 mM ammonium (B1175870) phosphate, pH 5.8/Acetonitrile 35:65 | UV @ 281 nm | - |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) offers a simpler and more cost-effective alternative for the separation and quantification of dihydroergonovine. nih.govnih.gov Direct, quantitative TLC methods have been described for the determination of dihydroergot alkaloids. nih.gov For instance, dihydroergotamine can be measured directly on a silica (B1680970) gel G-60 plate using fluorescence with excitation at 264 nm. This method allows for the determination of approximately 6.8 ng/ml of dihydroergotamine in plasma. nih.gov TLC has also been used to identify reaction products in enzymatic synthesis studies, such as the formation of dihydroergometrine. nih.gov
Spectroscopic Characterization Methods
While chromatographic techniques are essential for separation and quantification, spectroscopic methods are vital for the structural characterization of dihydroergonovine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the molecule's structure. Low-frequency Raman spectroscopy has also been explored as a tool to study the behavior of ionizable compounds like nicergoline, a related ergot derivative, in different phases, which could have applications for dihydroergonovine research. patsnap.com
Immunoanalytical Approaches (e.g., ELISA)
Immunoanalytical methods, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are valuable for the rapid and sensitive screening of total ergot alkaloids. oup.comoup.com While ELISA is excellent for determining the total concentration of ergot alkaloids, it lacks the specificity to distinguish between individual compounds like dihydroergonovine and its parent compounds or metabolites. oup.com Therefore, it is often used as a preliminary screening tool, with positive results confirmed by more specific methods like HPLC-MS. oup.comoup.com
Method Development and Validation for Diverse Matrices
The development and validation of analytical methods are critical to ensure their accuracy, precision, and reliability for quantifying dihydroergonovine in various matrices, including pharmaceutical formulations, biological fluids (plasma, urine), and food and feed samples. lew.ronih.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). lew.ro The process involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). lew.ro The complexity of the matrix often dictates the sample preparation and analytical technique chosen. oup.comoup.com For instance, analyzing dihydroergonovine in plasma may require liquid-liquid extraction or solid-phase extraction to remove interfering substances before HPLC analysis. researchgate.netnih.gov
pH-Dependent Dissociation Constants (pKa) and Their Analytical Relevance
The pH-dependent dissociation constant (pKa) is a fundamental physicochemical property that influences the behavior of dihydroergonovine in analytical systems. The pKa value determines the charge of the molecule at a given pH, which in turn affects its solubility, chromatographic retention, and interaction with other molecules. For dihydroergonovine, a pKa value of 7.38 has been reported. wdh.ac.id Another source lists a pKa of 7.4 for dihydroergometrine. organicchemistrydata.org This knowledge is crucial for developing effective separation methods. For example, the pH of the mobile phase in HPLC can be adjusted to control the retention time of dihydroergonovine on a reversed-phase column. Similarly, understanding the pKa is essential for optimizing extraction procedures and for interpreting data from techniques like capillary electrophoresis.
Preclinical and in Vitro Research Models for Dihydroergonovine Investigation
Organ Bath Studies: Vascular Smooth Muscle Response (e.g., canine saphenous and femoral veins)
Organ bath studies are a cornerstone of preclinical vascular pharmacology, providing insights into the direct effects of compounds on blood vessel contractility. For dihydroergotamine (B1670595) (DHE), these in vitro models have been crucial for characterizing its effects on vascular smooth muscle.
In a typical setup, spiral strips are prepared from canine saphenous and femoral veins and mounted in an organ bath where changes in tension are monitored isometrically. nih.govnih.gov Studies using this model have shown that DHE induces contractions in these venous tissues. One study found that DHE contracted canine saphenous vein strips approximately 30% more potently than it did arterial strips when compared against a standard response to noradrenaline. nih.gov
These organ bath systems also allow for the investigation of the pharmacological pathways involved in DHE's effects. For instance, the addition of phentolamine, an alpha-adrenoceptor antagonist, was shown to reduce DHE-induced contractions in canine saphenous veins by about 30%, indicating a component of its action is mediated through alpha-adrenergic receptors. nih.gov Furthermore, the use of indomethacin, an inhibitor of prostaglandin (B15479496) synthesis, diminished DHE-induced contractions in veins by a significant 60%, suggesting a crucial role for locally synthesized prostaglandins (B1171923) in the contractile response initiated by DHE in venous tissue. nih.gov
Table 1: Effect of Antagonists on Dihydroergotamine (DHE)-Induced Vascular Contraction in Canine Veins
| Antagonist | Effect on DHE-Induced Contraction | Implied Mechanism of Action | Reference |
| Phentolamine | ~30% reduction | Involvement of alpha-adrenergic receptors | nih.gov |
| Indomethacin | ~60% reduction | Involvement of prostaglandin synthesis | nih.gov |
Uterine Smooth Muscle Activity Studies
The effects of ergot alkaloids on uterine smooth muscle are a classical area of pharmacological investigation. In vitro studies using isolated uterine tissue are employed to characterize the uterotonic or tocolytic properties of compounds. Research in this area has utilized models such as isolated rat uterus preparations suspended in an organ bath containing physiological solutions like De Jalon's solution. silae.it
In these models, the tissue's spontaneous or agonist-induced contractions are recorded using an isometric transducer. Studies have investigated the ability of various substances to antagonize uterine contractions induced by a range of agonists, including dihydroergotamine. silae.it For example, research on the plant Acanthus montanus demonstrated that its aqueous extract could antagonize uterine contractions induced by dihydroergotamine in a dose-independent manner. silae.it Such models are essential for screening and characterizing compounds that may modulate uterine activity. Ergot alkaloids are generally known to stimulate uterine smooth muscle. oup.com
Cell Culture Models for Receptor Binding and Signaling Assays
Cell culture models are indispensable for dissecting the molecular interactions between a drug and its cellular targets. For dihydroergotamine (DHE), these assays have revealed a complex receptor binding profile. frontiersin.orgnih.gov Common models involve using cell lines, such as COS-7 (African green monkey kidney cells), which are transfected to express specific human receptors. nih.gov
Radioligand competitive binding assays are a primary tool. nih.gov In these assays, the ability of DHE to displace a radiolabeled ligand from a specific receptor is measured, allowing for the determination of its binding affinity (expressed as IC₅₀ or Kᵢ values). Such studies have shown that DHE binds with high affinity to multiple serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptor subtypes. frontiersin.orgnih.gov For instance, DHE exhibits strong binding to 5-HT₁B, D₂, and α₂B-adrenergic receptors, with IC₅₀ values in the low nanomolar range. frontiersin.org
More advanced cell-based models assess the functional consequences of receptor binding, such as G-protein-coupled receptor (GPCR) signaling. frontiersin.org The β-arrestin recruitment assay is a high-throughput method used to screen for ligand activity. This assay measures the recruitment of the protein β-arrestin to the receptor upon ligand binding, which is a key step in GPCR desensitization and signaling. frontiersin.org These functional assays have confirmed that DHE acts as an agonist at key anti-migraine targets like the 5-HT₁B and 5-HT₁D receptors and as an antagonist at others, including the D₂ and α₂-adrenergic receptors. frontiersin.orgnih.gov
Table 2: Dihydroergotamine (DHE) Receptor Binding and Functional Activity in Cell-Based Assays
| Receptor Subtype | Assay Type | Finding | Reference |
| 5-HT₁B | Radioligand Binding | High affinity binding (IC₅₀ = 0.58 nM) | frontiersin.org |
| Functional Assay | Potent agonist action | nih.gov | |
| 5-HT₁D | Functional Assay | Potent agonist action | nih.gov |
| 5-HT₂A | Functional Assay | Antagonist activity | frontiersin.org |
| D₂ (Dopamine) | Radioligand Binding | High affinity binding (IC₅₀ = 0.47 nM) | frontiersin.org |
| Functional Assay | Antagonist activity | frontiersin.org | |
| α₂A-adrenergic | Functional Assay | Antagonist activity | frontiersin.org |
| α₂B-adrenergic | Radioligand Binding | High affinity binding (IC₅₀ = 2.8 nM) | frontiersin.org |
| Functional Assay | Antagonist activity | frontiersin.org |
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are critical for predicting potential drug-drug interactions by determining if a compound inhibits the activity of major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. nih.govnih.gov These assays typically use human liver microsomes (HLMs) or recombinant human CYP enzymes expressed in cell systems. nih.gov The assay measures the rate of metabolism of a known enzyme-specific probe substrate in the presence and absence of the investigational drug (e.g., dihydroergotamine). A reduction in the metabolic rate of the probe indicates enzyme inhibition. While detailed public studies focusing specifically on dihydroergonovine's inhibitory profile are limited, the models themselves are standard in preclinical drug development. Such assays would be used to determine IC₅₀ values for dihydroergonovine against key enzymes like CYP3A4, which is known to be involved in the metabolism of many ergot alkaloids.
Studies on Neuroinflammatory Pathways in In Vitro Systems
Neurogenic inflammation is considered a key component in the pathophysiology of migraine. In vitro systems are used to study how drugs can modulate these pathways at a cellular level. A relevant model involves primary cultures of trigeminal ganglion neurons. These neurons can be sensitized by inflammatory mediators like ATP, a process that can be measured experimentally. Research has shown that dihydroergotamine (DHE) can repress this ATP-mediated sensitization of trigeminal ganglion neurons, suggesting a direct modulatory effect on the neuroinflammatory processes at the peripheral nerve level. aaem.pl Other in vitro models for studying neuroinflammation include microglia cell cultures (like the BV2 cell line), which can be activated by inflammatory stimuli to release pro-inflammatory molecules. researchgate.net These systems could be applied to further investigate the anti-neuroinflammatory potential of dihydroergonovine.
Non-Human Animal Model Applications for Pharmacodynamic Exploration (excluding clinical outcomes)
Non-human animal models are essential for exploring the pharmacodynamic effects of a compound in a complex, living system. These studies bridge the gap between in vitro findings and clinical application by revealing effects on integrated physiological systems. For dihydroergotamine (DHE), studies in rats have been used to explore its long-term effects on central nervous system neurotransmission. aaem.pl
In one such study, adult male Wistar rats were administered DHE orally for six weeks. aaem.pl Following the treatment period, high-performance liquid chromatography (HPLC) was used to measure the concentrations of monoaminergic neurotransmitters and their metabolites in different brain regions. The research found that DHE administration led to significant changes in noradrenergic, serotonergic, and dopaminergic neurotransmission in the prefrontal cortex, striatum, and cerebellum, but not the hippocampus. aaem.pl These pharmacodynamic studies provide crucial information on the compound's neurobiological activity within the central nervous system, independent of any therapeutic outcome.
Table 3: Changes in Neurotransmitter Levels in Wistar Rats After 6-Week DHE Administration
| Brain Region | Neurotransmitter System | Observed Effect | Reference |
| Prefrontal Cortex | Noradrenergic, Serotonergic, Dopaminergic | Altered neurotransmitter/metabolite concentrations | aaem.pl |
| Striatum | Noradrenergic, Serotonergic, Dopaminergic | Altered neurotransmitter/metabolite concentrations | aaem.pl |
| Cerebellum | Noradrenergic, Serotonergic, Dopaminergic | Altered neurotransmitter/metabolite concentrations | aaem.pl |
| Hippocampus | Noradrenergic, Serotonergic, Dopaminergic | No significant changes noted | aaem.pl |
Emerging Research Areas and Future Directions for Dihydroergonovine Studies
Computational Chemistry and Molecular Modeling for Receptor Interactions
Computational chemistry and molecular modeling have become indispensable tools for dissecting the intricate interactions between dihydroergonovine and its primary biological targets, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. These in silico approaches provide a dynamic and detailed view of the ligand-receptor binding landscape, offering insights that are often difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations, for instance, allow researchers to observe the subtle conformational changes that occur when dihydroergonovine binds to a receptor. A study comparing dihydroergotamine (B1670595) (a close structural analog to dihydroergonovine) and ergotamine at the 5-HT1B receptor revealed that despite high structural similarity, the two ligands induce distinct dynamic motions in the receptor. nih.gov These simulations, which can span microseconds, show variations in ligand-receptor interactions and secondary structures of the receptor. nih.gov
Docking studies are another cornerstone of computational analysis, predicting the preferred orientation of dihydroergonovine within the receptor's binding pocket. These studies help to identify key amino acid residues that are critical for binding affinity and selectivity. For example, research on various ligands at dopamine receptors has highlighted the importance of interactions with specific residues like aspartic acid on transmembrane helix 3 (TM3) and a serine microdomain. nih.gov By understanding these interactions, researchers can predict how modifications to the dihydroergonovine structure might alter its binding profile.
Furthermore, computational methods are used to calculate binding energies, such as through the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method. nih.gov This allows for a quantitative comparison of the binding affinities of different ligands or of dihydroergonovine to various receptor subtypes. Such computational predictions can guide the rational design of new derivatives with potentially enhanced therapeutic properties. nih.gov
Table 1: Key Computational Techniques in Dihydroergonovine Research
| Computational Technique | Application in Dihydroergonovine Research | Key Insights |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic movement of dihydroergonovine and its target receptor over time. | Reveals subtle changes in receptor conformation, fluctuations in ligand position, and the stability of binding interactions. nih.gov |
| Docking Studies | Predicting the binding orientation and pose of dihydroergonovine within the active site of a receptor. | Identifies crucial amino acid residues involved in binding and helps to understand receptor selectivity. nih.gov |
| MM-GBSA Calculations | Estimating the binding free energy between dihydroergonovine and its receptor. | Provides a quantitative measure of binding affinity, allowing for comparison between different ligands or receptor subtypes. nih.gov |
| Homology Modeling | Creating a 3D model of a target receptor when its experimental structure is unavailable. | Enables computational studies on receptors for which crystal structures have not yet been determined. |
Advanced Spectroscopic Techniques for Ligand-Receptor Complex Characterization
While computational methods provide valuable predictions, advanced spectroscopic techniques are crucial for experimentally validating and characterizing the three-dimensional structure of the dihydroergonovine-receptor complex. These techniques offer a direct glimpse into the atomic-level details of these interactions.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful methods for determining the high-resolution structure of proteins and their complexes with ligands. Although a high-resolution crystal structure of the 5-HT1B receptor complexed with dihydroergotamine has been solved, these techniques are continually being refined to capture different functional states of the receptor. nih.gov Such structural data provides a static but highly detailed snapshot of the binding pocket and the precise orientation of the ligand.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach, providing information about the structure and dynamics of the ligand-receptor complex in a solution state, which can be more representative of the physiological environment. NMR can be used to identify the specific atoms of dihydroergonovine that are in close contact with the receptor and to characterize the conformational changes that occur upon binding.
Fluorescence spectroscopy , including techniques like Förster Resonance Energy Transfer (FRET), can be employed to measure distances between specific points on the ligand and the receptor, further elucidating the geometry of the bound complex.
Investigations into Novel Non-Receptor Mediated Mechanisms (e.g., direct enzyme interaction)
While the primary pharmacological effects of dihydroergonovine are mediated through its interaction with neurotransmitter receptors, emerging research is beginning to explore potential non-receptor-mediated mechanisms of action. oup.com This includes the possibility of direct interactions with enzymes or other intracellular proteins.
Some ergot alkaloids have been shown to affect pancreatic function, suggesting interactions beyond the classical receptor targets. oup.com For example, certain hydrogenated ergot alkaloids can amplify sulfonylurea-stimulated insulin (B600854) secretion, a mechanism that does not appear to be directly linked to adrenergic, dopaminergic, or serotonergic receptor interactions. oup.com While dihydroergonovine itself did not show this specific amplifying potency, it highlights the potential for ergot alkaloids to interact with other cellular components. oup.com
Further research in this area could involve screening dihydroergonovine against panels of enzymes to identify potential direct interactions. Techniques such as enzyme inhibition assays and surface plasmon resonance (SPR) could be used to quantify the binding affinity and kinetics of any identified interactions. Uncovering such novel mechanisms could open up new therapeutic avenues for dihydroergonovine and its analogs.
Exploration of Dihydroergonovine as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Given its well-defined interactions with certain receptor subtypes, dihydroergonovine has the potential to be utilized as a chemical probe to investigate the physiological roles of these receptors in various biological contexts.
For example, by observing the downstream cellular and physiological effects of applying dihydroergonovine in different experimental models, researchers can gain a better understanding of the functions of the 5-HT and dopamine receptor subtypes it targets. Its structural similarity to biogenic amines like serotonin, dopamine, and noradrenaline makes it a useful tool for dissecting the complex signaling pathways of these neurotransmitter systems. aaem.pl
The development of radiolabeled or fluorescently tagged versions of dihydroergonovine could further enhance its utility as a chemical probe, allowing for direct visualization and quantification of receptor distribution and density in tissues and cells.
Development of Novel Synthetic Routes to Dihydroergonovine and its Analogs
The synthesis of dihydroergonovine and its analogs remains an active area of research. While catalytic hydrogenation of ergonovine is a known method, chemists are continually seeking more efficient, stereoselective, and scalable synthetic routes. nih.gov
The development of novel synthetic strategies allows for the creation of a wider range of dihydroergonovine analogs with modified structures. By systematically altering different parts of the molecule, such as the lysergic acid core or the side chain, medicinal chemists can explore the structure-activity relationships (SAR) in great detail. This knowledge is crucial for designing new compounds with improved pharmacological profiles, such as enhanced receptor selectivity or reduced off-target effects.
For instance, predictions made from molecular dynamics simulations can guide the synthesis of specific derivatives that are hypothesized to have more favorable binding energies or improved stability. nih.gov The ability to synthesize these novel analogs is essential for testing these computational hypotheses and for advancing our understanding of how chemical structure dictates biological activity.
High-Throughput Screening Methodologies for Identifying Dihydroergonovine Modulators (non-clinical)
High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands or even millions of chemical compounds for their ability to modulate the activity of a biological target. In the context of dihydroergonovine, HTS could be employed to identify novel modulators of its target receptors.
These non-clinical screening assays could be designed to identify:
Novel agonists or antagonists for the same receptors that dihydroergonovine targets.
Allosteric modulators that bind to a different site on the receptor and either enhance or inhibit the effects of dihydroergonovine.
Compounds that interfere with the binding of dihydroergonovine to its receptors.
HTS assays are typically performed in a multi-well plate format and utilize a variety of detection technologies, such as fluorescence, luminescence, or radioactivity, to measure the activity of the target. The development of robust and reliable HTS assays for dihydroergonovine's target receptors is a key step in discovering new chemical entities that could lead to the development of novel therapeutics.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Dihydroergonovine, and how do reaction conditions (e.g., temperature, catalysts) influence yield and stereochemical purity?
- Methodological Answer: Synthesis typically involves hydrogenation of ergonovine using palladium or platinum catalysts under controlled pressure. Yield optimization requires monitoring reaction time (e.g., 6–12 hours) and solvent polarity (e.g., ethanol vs. acetic acid). Stereochemical outcomes depend on catalyst selectivity and substrate concentration . Purity validation via HPLC (C18 column, UV detection at 280 nm) and comparison to reference standards is critical .
Q. How do researchers validate the purity and stability of Dihydroergonovine in pharmacological studies?
- Methodological Answer: Use tandem techniques:
- HPLC-MS for quantification (LOQ ≤ 0.1 µg/mL) and impurity profiling.
- Accelerated stability testing (40°C/75% RH for 6 months) to assess degradation products.
- Thermogravimetric analysis (TGA) to monitor hygroscopicity, which impacts formulation stability .
Q. What in vitro models are commonly used to study Dihydroergonovine’s receptor-binding affinities, and how are confounding variables controlled?
- Methodological Answer: Radioligand displacement assays (e.g., α-adrenergic or serotonin receptors) using HEK293 cells transfected with human receptors. Normalize data to nonspecific binding (e.g., 1 µM prazosin for α1-receptors) and account for membrane protein concentration (Bradford assay). IC50 values should be derived from triplicate experiments with Hill slope validation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Dihydroergonovine’s pharmacokinetic half-life across species (e.g., rat vs. primate models)?
- Methodological Answer: Conduct cross-species comparative studies with standardized protocols:
- Dosing routes : Intravenous vs. oral administration to assess first-pass metabolism.
- LC-MS/MS quantification of plasma metabolites (e.g., hydroxylated derivatives).
- Compartmental modeling (e.g., two-compartment vs. non-linear PK models) to account for species-specific protein binding . Contradictions often arise from differences in CYP450 isoform activity, necessitating enzyme inhibition assays (e.g., ketoconazole for CYP3A4) .
Q. What experimental designs mitigate bias in assessing Dihydroergonovine’s uterotonic effects when transitioning from in vitro to in vivo models?
- Methodological Answer:
- Blinded, randomized dosing in animal models (e.g., Sprague-Dawley rats) with sham controls.
- Telemetric monitoring of uterine pressure to avoid anesthesia-induced artifacts.
- Histopathological validation post-trial to differentiate drug effects from procedural stress . Confounding factors like estrogen cycle phase must be documented and statistically adjusted .
Q. How should researchers address discrepancies in reported EC50 values for Dihydroergonovine’s vasoconstrictive activity across vascular beds?
- Methodological Answer: Standardize tissue preparation (e.g., aortic rings vs. mesenteric arteries) and pre-tension levels (e.g., 2 g for rodent aorta). Use cumulative dosing protocols with washout phases to avoid desensitization. Normalize responses to a reference agonist (e.g., 80 mM KCl-induced maximum contraction). Meta-analyses of raw data (e.g., via PRISMA guidelines) can identify methodological heterogeneity .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in Dihydroergonovine’s off-target effects?
- Methodological Answer: Apply mixed-effects models to account for inter-experimental variability. For sigmoidal curves, use four-parameter logistic regression (GraphPad Prism) to calculate EC50, Hill coefficient, and 95% CI. Bootstrap resampling (n=5000 iterations) validates robustness in small-sample studies .
Methodological Best Practices
- Data Contradiction Analysis : Replicate experiments across ≥3 independent labs using identical batches. Perform sensitivity analyses to identify outlier sources (e.g., storage conditions, solvent purity) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for sample size justification and humane endpoints .
- Literature Review : Prioritize primary sources from journals with ≥5 impact factors (e.g., Journal of Medicinal Chemistry) and avoid unreviewed preprints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
